

# (2,2-Dimethylbut-3-yn-1-yl)benzene chemical properties

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## Compound of Interest

Compound Name: (2,2-Dimethylbut-3-yn-1-yl)benzene

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## An In-depth Technical Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to a substance-specific Safety Data Sheet (SDS) and established safety protocols.

## Executive Summary

**(2,2-Dimethylbut-3-yn-1-yl)benzene**, also identified by its CAS Number 65108-28-3, is a substituted alkyne that presents a unique combination of structural motifs: a lipophilic phenyl group, a sterically demanding quaternary carbon center, and a reactive terminal alkyne.[1][2][3][4] This architecture makes it a valuable building block in medicinal chemistry and materials science, particularly for applications requiring precise molecular engineering. The terminal alkyne serves as a versatile handle for a variety of transformations, including metal-catalyzed cross-couplings and cycloaddition reactions, while the neopentyl-like framework provides steric bulk that can be exploited to influence molecular conformation and interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

## Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis and analysis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from chemical databases.

## Physical and Chemical Properties

The following table summarizes key computed and known properties for **(2,2-Dimethylbut-3-yn-1-yl)benzene**.

Property	Value	Reference / Source
CAS Number	65108-28-3	[1][3]
Molecular Formula	C <sub>12</sub> H <sub>14</sub>	[1][3]
Molecular Weight	158.24 g/mol	[1][3]
IUPAC Name	2,2-dimethylbut-3-ynylbenzene	[1]
Synonyms	3,3-Dimethyl-4-phenyl-1-butyne	[1]
XLogP3-AA (Lipophilicity)	3.6	[1]
Topological Polar Surface Area	0 Å <sup>2</sup>	[1]
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, hydrocarbons).	[5][6]

## Predicted Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. Based on the molecular structure, the following spectral characteristics are expected:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):
  - δ 7.20-7.40 (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

- $\delta$  2.85 (s, 2H): A singlet for the two benzylic protons ( $-\text{CH}_2-\text{Ph}$ ). The singlet multiplicity arises because the adjacent carbon is a quaternary center with no protons for coupling.
- $\delta$  2.05 (s, 1H): A sharp singlet for the acetylenic proton ( $-\text{C}\equiv\text{C}-\text{H}$ ). Its characteristic chemical shift is a key identifier.
- $\delta$  1.35 (s, 6H): A singlet integrating to six protons, representing the two equivalent methyl groups on the quaternary carbon.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):
  - $\delta$  138-140 (C): The ipso-carbon of the benzene ring attached to the alkyl chain.
  - $\delta$  128-130 (CH): Signals for the ortho-, meta-, and para-carbons of the benzene ring.
  - $\delta$  ~88 (C): The internal  $\text{sp}$ -hybridized carbon of the alkyne (C-3).
  - $\delta$  ~70 (CH): The terminal  $\text{sp}$ -hybridized carbon of the alkyne (C-4).
  - $\delta$  ~50 ( $\text{CH}_2$ ): The benzylic carbon (C-1).
  - $\delta$  ~35 (C): The quaternary carbon (C-2).
  - $\delta$  ~28 ( $\text{CH}_3$ ): The signal for the two equivalent methyl carbons.
- Infrared (IR) Spectroscopy:
  - $\sim 3300\text{ cm}^{-1}$  (sharp, strong): A prominent peak corresponding to the  $\equiv\text{C}-\text{H}$  stretch of the terminal alkyne. This is a highly diagnostic absorption.
  - $\sim 2110\text{ cm}^{-1}$  (sharp, weak-medium): The  $\text{C}\equiv\text{C}$  triple bond stretch. This peak can be weak for terminal alkynes.
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$  (medium): Aromatic C-H stretches.
  - $\sim 3000\text{-}2850\text{ cm}^{-1}$  (medium): Aliphatic C-H stretches.
  - $\sim 1600$  &  $1495\text{ cm}^{-1}$  (medium): Aromatic C=C ring stretches.

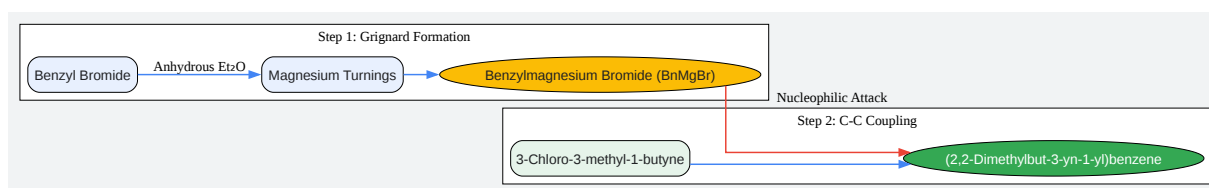
## Synthesis and Reactivity

The strategic value of **(2,2-Dimethylbut-3-yn-1-yl)benzene** lies in its straightforward synthesis and the versatile reactivity of its terminal alkyne.

### Proposed Synthetic Protocol: Nucleophilic Substitution

A robust and scalable synthesis can be achieved via the nucleophilic substitution of a suitable propargyl derivative with a benzyl nucleophile, such as a Grignard reagent. This approach is well-established for forming sterically hindered C-C bonds.

Workflow: Synthesis via Grignard Reagent



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Caption: Proposed synthesis of the target compound via a Grignard reaction.

#### Step-by-Step Methodology:

- **Apparatus Preparation:** Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
- **Grignard Reagent Formation:** Charge the flask with magnesium turnings (1.2 equivalents). Add a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the

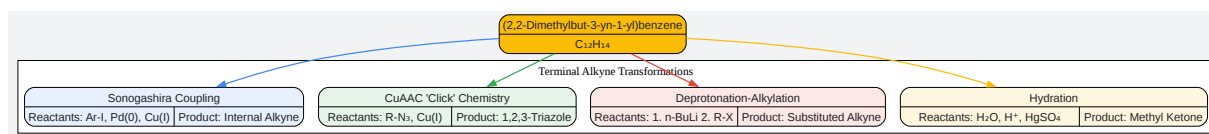
addition rate. After completion, the solution of benzylmagnesium bromide should be gray and slightly cloudy.

- **Coupling Reaction:** Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-chloro-3-methyl-1-butyne (1.1 equivalents) in anhydrous diethyl ether dropwise. Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the coupling reaction and minimize side reactions.
- **Reaction Monitoring & Quench:** Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Workup and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

## Reactivity Profile

The terminal alkyne is the molecule's reactive hub. Its sp-hybridized C-H bond is weakly acidic, and the  $\pi$ -systems are susceptible to addition reactions.<sup>[7][8]</sup>

Diagram: Key Reaction Pathways



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Caption: Major synthetic transformations of the terminal alkyne functionality.

- **Sonogashira Coupling:** This palladium-copper co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides.<sup>[5]</sup> It is a powerful method for constructing complex conjugated systems, essential in the synthesis of functional materials and pharmaceutical compounds. The steric hindrance of the neopentyl-like group is unlikely to significantly impede the reaction at the terminal alkyne.
- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** As a cornerstone of "click chemistry," this reaction provides a highly efficient and orthogonal route to 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.<sup>[9]</sup> This is particularly valuable in drug discovery for linking molecular fragments and in bioconjugation.
- **Deprotonation and Nucleophilic Attack:** The acetylenic proton can be readily removed by a strong base like n-butyllithium to form a lithium acetylide.<sup>[5]</sup> This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling further carbon-carbon bond formation.
- **Hydration:** In the presence of acid and a mercury(II) catalyst, the alkyne undergoes Markovnikov hydration to yield the corresponding methyl ketone, providing a route to carbonyl-containing derivatives.

## Applications in Drug Development and Materials Science

The structural attributes of **(2,2-Dimethylbut-3-yn-1-yl)benzene** make it a strategic building block for advanced applications.

- **Medicinal Chemistry & Drug Discovery:**
  - **Scaffold Decoration:** The alkyne handle allows for late-stage functionalization of complex drug candidates via click chemistry, enabling the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.
  - **Fragment-Based Drug Design (FBDD):** The entire molecule can serve as a lipophilic fragment. Its use has been noted in the context of Protein Degradator Building Blocks,

where precise spatial arrangement and lipophilicity are key for effective ternary complex formation.[3]

- Metabolic Stability: The quaternary gem-dimethyl group can act as a metabolic shield, blocking potential sites of oxidation on the adjacent benzylic carbon. This can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.
- Materials Science:
  - Polymer Synthesis: The alkyne can be used as a monomer in polymerization reactions or as a cross-linking site to enhance the thermal and mechanical properties of polymers.
  - Surface Functionalization: The alkyne can be attached to surfaces (e.g., nanoparticles, silicon wafers) and subsequently used to "click" other molecules onto that surface, creating functionalized materials for sensors or diagnostic arrays.

## Safety, Handling, and Storage

As an aromatic hydrocarbon containing a reactive functional group, **(2,2-Dimethylbut-3-yn-1-yl)benzene** requires careful handling.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10]
- Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]
- Handling: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment when transferring large quantities to prevent static discharge.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12]

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